N1-(3-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N’-(3-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes both triazole and thiadiazine rings, makes it a valuable candidate for drug design and development.
Properties
Molecular Formula |
C20H15F2N5O2S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C20H15F2N5O2S/c21-12-4-3-5-13(10-12)24-19(29)18(28)23-9-8-14-11-30-20-25-17(26-27(14)20)15-6-1-2-7-16(15)22/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29) |
InChI Key |
FDIRAUFNBRGQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(3-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves the condensation of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with various substituted carboxylic acids in the presence of a dehydrating agent like POCl3 . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction pathways and yield desired products
Scientific Research Applications
N’-(3-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings and drug delivery systems
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazine rings enable the compound to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar compounds to N’-(3-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE include other triazolothiadiazine derivatives, such as:
- 1-(2-FLUOROPHENYL)-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ETHANONE
- Chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole These compounds share similar structural features and pharmacological activities but may differ in their specific biological targets and efficacy. The unique combination of fluorophenyl and triazolothiadiazine moieties in N’-(3-FLUOROPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE contributes to its distinct pharmacological profile and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
